N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine
Description
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C18H19ClN2 |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C18H19ClN2/c1-2-20-11-15-13-21(18-10-6-4-8-16(15)18)12-14-7-3-5-9-17(14)19/h3-10,13,20H,2,11-12H2,1H3 |
InChI Key |
DSARJEAQXMOFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine typically involves the reaction of 2-chlorobenzyl chloride with indole-3-carboxaldehyde, followed by reductive amination with ethanamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reductive amination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and has been investigated for its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar benzyl group attached to an amine.
Indole-3-acetic acid: A plant hormone with an indole structure.
2-Chlorobenzylamine: A compound with a chlorobenzyl group attached to an amine.
Uniqueness
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine is unique due to its specific combination of the indole and chlorobenzyl moieties, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
